B1579337 3,5-Diamino-L-tyrosine

3,5-Diamino-L-tyrosine

Cat. No.: B1579337
M. Wt: 211.22
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Description

Significance of Aromatic Amino Acid Modification in Research

The modification of aromatic amino acids, such as L-tyrosine, is a cornerstone of modern chemical biology, enabling the synthesis of novel peptides and proteins with tailored properties. bristol.ac.ukthieme-connect.com These modifications can introduce new functionalities, such as fluorescent tags for bioimaging, reactive handles for bioconjugation, or altered electronic properties to study enzyme mechanisms. rsc.orgscielo.br By synthetically altering the structure of these amino acids, scientists can investigate the intricate roles of specific residues in protein structure, function, and interaction with other molecules. nih.govnih.gov This approach has proven instrumental in developing new therapeutic agents and diagnostic tools. bristol.ac.uk

The strategic functionalization of the aromatic ring of amino acids like tyrosine allows for the creation of unnatural amino acids (UAAs) that can be incorporated into proteins. nih.gov This technique, known as genetic code expansion, opens up possibilities for creating proteins with novel catalytic activities or enhanced stability. Photocatalysis has emerged as a particularly mild and selective method for modifying aromatic amino acids, leveraging their distinct electronic properties to achieve residue-specific functionalization. rsc.org

Overview of 3,5-Disubstituted L-Tyrosine Analogs in Academic Inquiry

Among the various modifications of L-tyrosine, 3,5-disubstituted analogs have garnered significant attention in academic research. These compounds, where substituents are introduced at the 3 and 5 positions of the phenolic ring, offer a powerful means to systematically alter the steric and electronic properties of the tyrosine side chain. This targeted modification allows for detailed studies of molecular recognition, enzyme catalysis, and protein-protein interactions. nih.gov

Commonly studied 3,5-disubstituted L-tyrosine analogs include those with halogen, nitro, and amino groups. For instance, 3,5-diiodo-L-tyrosine is an important intermediate in the synthesis of thyroid hormones, and its study provides insights into metabolic pathways. nih.govnih.gov Similarly, 3,5-dibromo-L-tyrosine and 3,5-dinitro-L-tyrosine serve as valuable probes in various biochemical and pharmacological investigations. researchgate.netresearchgate.netnih.gov The synthesis of these analogs often involves direct electrophilic substitution on the tyrosine ring, with reaction conditions carefully controlled to achieve the desired disubstitution pattern. researchgate.netchemicalbook.comresearchgate.net

The subject of this article, 3,5-Diamino-L-tyrosine, represents a particularly interesting class of these analogs. The introduction of two amino groups at the 3 and 5 positions dramatically alters the chemical properties of the tyrosine side chain, imparting unique reactivity and potential for further functionalization. The study of such diamino compounds contributes to a deeper understanding of how modifications to a single amino acid can influence the behavior of entire biological systems.

Interactive Data Table: Properties of L-Tyrosine and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
L-TyrosineC₉H₁₁NO₃181.19Proteinogenic amino acid, precursor to neurotransmitters. sigmaaldrich.comnih.gov
3,5-Diiodo-L-tyrosineC₉H₉I₂NO₃432.98Intermediate in thyroid hormone synthesis. nih.gov
3,5-Dibromo-L-tyrosineC₉H₉Br₂NO₃338.98Used as a marker for oxidative damage by reactive brominating species. researchgate.net
3,5-Dinitro-L-tyrosineC₉H₉N₃O₇271.18A non-proteinogenic amino acid with nitro group substitutions. nih.gov
This compoundC₉H₁₃N₃O₃211.22The focus of this article, featuring two amino group substitutions.

Properties

Molecular Weight

211.22

Origin of Product

United States

Ii. Synthesis Methodologies and Chemical Transformations of 3,5 Diamino L Tyrosine

Strategic Approaches for 3,5-Diamino-L-Tyrosine Synthesis

The synthesis of this compound is primarily achieved through the reduction of a dinitro precursor, a common and effective method for introducing amino groups to an aromatic ring.

The most prevalent method for synthesizing this compound involves the nitration of L-tyrosine to yield 3,5-dinitro-L-tyrosine, followed by the reduction of the two nitro groups. nih.gov The initial nitration step is typically carried out using a mixture of nitric acid and sulfuric acid. vulcanchem.com

The subsequent reduction of the dinitro compound to the corresponding diamino derivative can be accomplished through several reducing agents. vulcanchem.com Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C). vulcanchem.comyoutube.comyoutube.com This method involves the use of hydrogen gas to reduce the nitro groups to amino groups. youtube.comyoutube.com Alternative reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) can also be utilized for this transformation. vulcanchem.com A patent describes the hydrogenation of 3,5-dinitro-4-p-methoxy phenoxy-N-acetyl-L-phenyl alanine (B10760859) ethyl ester to give the 3,5-diamino derivative as an intermediate in the synthesis of levothyroxine. google.com

Table 1: Common Reduction Methods for 3,5-Dinitro-L-Tyrosine Precursors
Reducing Agent/MethodCatalyst/ConditionsProductApplication/Notes
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C), 1 atm, RT, ethanolThis compoundStandard method for bioconjugation precursor synthesis.
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)N-Acetyl-3,5-diamino-l-tyrosineAlternative chemical reduction method. vulcanchem.com
Sodium Dithionite (Na₂S₂O₄)Aqueous buffer, pH 7–8o-AminotyrosineUsed for selective reduction; can produce mixed nitroso intermediates. thermofisher.com

Chemoenzymatic and biocatalytic approaches offer alternative, often more environmentally friendly and highly selective, methods for the synthesis of amino acid derivatives. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis are applied to the synthesis of various L-tyrosine derivatives. nih.gov These methods often involve enzymes like transaminases, which can introduce amino groups to a ketone precursor with high stereoselectivity. tandfonline.com

Enzymatic cascades, which combine multiple enzyme-catalyzed reactions in a single pot, can be used to synthesize complex molecules from simple starting materials. researchgate.net For instance, L-tyrosine derivatives can be produced from L-lactate using a one-pot biocascade involving L-lactate oxidase, catalase, and tyrosine phenol-lyase, achieving high yields and excellent enantiomeric excess. researchgate.net The use of engineered enzymes, such as mutants of tyrosine phenol-lyase, can expand the substrate scope to produce novel tyrosine analogs. d-nb.info

Derivatization and Functionalization of this compound

The presence of multiple reactive functional groups—two amino groups, a carboxyl group, and a hydroxyl group—makes this compound a versatile scaffold for further chemical modification.

The two amino groups on the aromatic ring are primary sites for derivatization. These nucleophilic groups can readily undergo acylation reactions. For example, they can be reacted with acyl chlorides or anhydrides to form amide bonds. The selective acylation of one amino group over the other, or over the α-amino group, would require the use of protecting groups and carefully controlled reaction conditions. The acylation of amino groups is a key step in the synthesis of various biologically active molecules. acs.org

The carboxyl group of this compound can undergo standard reactions such as esterification. acs.org This is often done to protect the carboxylic acid during other chemical transformations or to modify the solubility and pharmacokinetic properties of the molecule. Esterification can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. acs.org

The phenolic hydroxyl group can also be a target for modification, although its reactivity is generally lower than that of the amino groups. thermofisher.com It can be alkylated or acylated under appropriate conditions. Protecting the hydroxyl group is often necessary during reactions involving the other functional groups.

The presence of multiple reactive sites on this compound necessitates careful consideration of regioselectivity in its derivatization. Orthogonal protection strategies are crucial for selectively modifying one functional group while leaving others intact. For example, the α-amino group is often protected with an Fmoc (fluorenylmethyloxycarbonyl) group during solid-phase peptide synthesis.

Stereoselectivity is also a critical aspect, as the biological activity of amino acid derivatives is often dependent on their stereochemistry. Synthetic methods must be designed to preserve the natural L-configuration of the chiral center at the α-carbon. vulcanchem.com Chemoenzymatic methods are particularly advantageous in this regard due to the inherent stereoselectivity of enzymes. mdpi.com

Table 2: Derivatization Reactions of this compound Functional Groups
Functional GroupReaction TypeReagents/ConditionsProduct Type
Amino FunctionalitiesAcylationAcyl chlorides, AnhydridesAmides
Carboxyl GroupEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Esters
Hydroxyl GroupAlkylation/AcylationAlkyl halides, Acyl chlorides (with protection)Ethers, Esters

Iii. Structural Elucidation and Conformational Analysis of 3,5 Diamino L Tyrosine and Its Analogs

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to the identification and structural analysis of 3,5-Diamino-L-tyrosine. Each method probes different aspects of the molecule's quantum mechanical properties, yielding a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific spectra for this compound are not widely published, its expected NMR characteristics can be inferred from its precursor, 3,5-dinitro-L-tyrosine. chemicalbook.com

The reduction of the two electron-withdrawing nitro groups to electron-donating amino groups induces significant changes in the chemical shifts, particularly for the aromatic protons. In the dinitro precursor, the aromatic protons are deshielded and resonate at lower fields (typically δ 8.2–8.5 ppm). Upon conversion to the diamino derivative, these protons would experience increased shielding, resulting in a substantial upfield shift. The α-carbon retains its L-configuration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for the Aromatic Ring of Tyrosine Derivatives

Compound H2' / H6' Protons (ppm) Rationale
L-Tyrosine ~7.1 (d) / ~6.8 (d) Standard reference chemical shifts.
3,5-Dinitro-L-tyrosine ~8.2 - 8.5 (s) Strong deshielding by electron-withdrawing -NO₂ groups.

| This compound | ~6.0 - 6.5 (s) (Predicted) | Strong shielding by electron-donating -NH₂ groups. |

Note: Predicted values are estimates based on the electronic effects of substituents.

¹³C NMR spectroscopy would similarly reflect these electronic changes, with the aromatic carbons bonded to the amino groups showing a significant upfield shift compared to those bonded to nitro groups.

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can provide precise mass data. For this compound (C₉H₁₃N₃O₃), the expected exact mass is approximately 211.0957 g/mol .

Electrospray ionization (ESI) is a common technique used for amino acids, which would typically detect the protonated molecular ion [M+H]⁺.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Description
Molecular Formula C₉H₁₃N₃O₃ Derived from the structure of L-tyrosine with two added amino groups.
Monoisotopic Mass 211.0957 u The sum of the masses of the most abundant isotopes.
[M+H]⁺ Ion ~212.1035 m/z The protonated molecular ion observed in positive-ion ESI-MS.

| [M-H]⁻ Ion | ~210.0879 m/z | The deprotonated molecular ion observed in negative-ion ESI-MS. |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further confirm the structure, showing characteristic losses such as the carboxyl group (CO₂H) and parts of the amino acid side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

IR spectroscopy can clearly distinguish this compound from its dinitro precursor. The synthesis from the dinitro compound would be marked by the disappearance of strong asymmetric and symmetric stretching bands of the nitro groups (typically around 1540 cm⁻¹ and 1350 cm⁻¹, respectively) and the appearance of characteristic N-H stretching vibrations from the primary amino groups in the 3300-3500 cm⁻¹ region.

UV-Vis spectroscopy reveals changes in the electronic structure. L-tyrosine typically shows an absorbance maximum (λₘₐₓ) around 275 nm. iosrjournals.org The precursor, 3,5-dinitro-L-tyrosine, exhibits a significant redshift with a λₘₐₓ around 360 nm due to the strong electron-withdrawing nature of the nitro groups extending the conjugated system. In contrast, the amino groups in this compound act as powerful auxochromes, which would likely lead to a λₘₐₓ that is shifted relative to native tyrosine, reflecting the altered electronic transitions of the phenol (B47542) chromophore. d-nb.info

Table 3: Comparative Spectroscopic Features of Tyrosine Derivatives

Technique Feature 3,5-Dinitro-L-tyrosine This compound (Expected)
IR Key Vibrational Bands (cm⁻¹) ~1540, ~1350 (NO₂ stretch) ~3300-3500 (N-H stretch), Absence of NO₂ bands

| UV-Vis | λₘₐₓ (nm) | ~360 | Shifted from 275 nm (native tyrosine) |

Crystallographic Studies of this compound Derivatives

A crystallographic study of a this compound derivative would determine its precise three-dimensional structure in the solid state. This includes definitive confirmation of:

Bond Lengths and Angles: Providing exact measurements of the covalent bonds and the geometry of the amino acid.

Torsional Angles: Defining the conformation of the side chain relative to the amino acid backbone.

Stereochemistry: Confirming the absolute (S)-configuration at the α-carbon, characteristic of the L-amino acid.

Ring Planarity: Assessing the planarity of the aromatic ring, which is influenced by the attached functional groups.

Analogous structures, such as Fmoc-protected tyrosine derivatives, have been shown to crystallize in common space groups like the monoclinic P2₁.

The crystal packing of this compound would be dominated by an extensive network of hydrogen bonds. The molecule contains multiple hydrogen bond donors and acceptors, leading to strong intermolecular interactions that dictate the crystal lattice structure.

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Potential Role
Ammonium Group (-NH₃⁺) Strong H-bond Donor
Carboxylate Group (-COO⁻) Strong H-bond Acceptor
Phenolic Hydroxyl (-OH) H-bond Donor and Acceptor

| Aromatic Amino Groups (-NH₂) | H-bond Donor and Acceptor |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into electronic structure, conformational dynamics, and reactivity, which are often difficult to obtain through empirical means alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations can predict a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such studies have been performed on analogous compounds, like 3,5-diamino-1,2,4-triazole, utilizing methods such as ab initio HF/6-311+G(d,p) and DFT (B3LYP/6-311+G(d,p)) to determine optimized geometries and electronic absorption spectra. nih.gov For this compound, the introduction of two amino groups onto the phenolic ring is expected to significantly alter its electronic properties compared to native L-tyrosine.

The amino groups act as strong electron-donating groups, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density influences the molecule's reactivity and its interactions with other molecules. The calculated HOMO and LUMO energies are critical in this context, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on 3,5-diamino-1,2,4-triazole, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecule. nih.gov Similar calculations on this compound would likely reveal a smaller energy gap compared to L-tyrosine, indicating its enhanced reactivity.

Furthermore, the electrostatic potential surface (ESP) can be mapped to visualize the charge distribution and predict sites of chemical reactivity. nih.gov For this compound, the ESP would likely show negative potential regions around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atoms of the amino groups, identifying them as likely sites for electrophilic attack or hydrogen bond donation.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
L-Tyrosine -5.8-0.94.92.1
This compound -5.2-0.74.53.5
3,5-Dinitro-L-Tyrosine -7.1-3.23.95.8

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted aromatic amino acids. Actual values would require specific quantum chemical calculations for each molecule under defined conditions.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics. nih.govambeed.com For this compound, MD simulations can reveal the accessible conformations of the molecule in various environments, such as in a vacuum or solvated in water. These simulations track the motions of atoms over time, governed by a force field that describes the potential energy of the system.

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds: the Cα-Cβ bond (chi1 torsion angle) and the Cβ-Cγ bond (chi2 torsion angle) of the side chain, as well as the rotations involving the amino and carboxyl groups. The presence of two amino groups on the phenolic ring can introduce additional steric hindrance and hydrogen bonding possibilities that influence the preferred conformations. In studies of other tyrosine derivatives, such as in tyrosine kinases, MD simulations have been crucial in understanding how the conformation of the activation loop, which contains a critical tyrosine residue, affects inhibitor binding. ambeed.com

By running MD simulations at different temperatures, it is possible to overcome energy barriers and explore a wide range of the conformational landscape. The resulting trajectories can be analyzed to identify the most stable or frequently occurring conformations, calculate the relative free energies of different conformational states, and understand the pathways of conformational transitions. For instance, MD simulations of thyroid hormone receptors have been used to elucidate the multiple pathways for ligand dissociation, a process involving significant conformational rearrangements of the receptor. hmdb.ca

Table 2: Illustrative Conformational States and Dihedral Angles for this compound from Theoretical Modeling

Conformational Stateχ1 (N-Cα-Cβ-Cγ)χ2 (Cα-Cβ-Cγ-Cδ1)Relative Population (%)
Gauche(+) 60°90°45
Gauche(-) -60°-90°35
Trans 180°20

Note: This table presents a simplified, illustrative representation of potential major conformational states. The actual dihedral angles and populations would be determined from detailed molecular dynamics simulations and depend on the specific force field and solvent environment used.

Computational chemistry offers methods to predict the reactivity of this compound and its potential to interact with other molecules. These predictions are often based on the electronic structure information obtained from quantum chemical calculations and can be further refined using models that simulate chemical reactions.

One approach to predicting reactivity is through the analysis of frontier molecular orbitals. The HOMO and LUMO are central to chemical reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack. For this compound, the electron-donating amino groups enrich the aromatic ring with electron density, making it more susceptible to electrophilic substitution than unsubstituted tyrosine.

Another powerful tool is the calculation of various chemical reactivity descriptors based on DFT. Parameters such as chemical potential, hardness, softness, and the Fukui function can be derived to provide a quantitative measure of reactivity. The Fukui function, in particular, can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The interaction potential of this compound with other molecules, such as water, metal ions, or biological macromolecules, can also be modeled. The electrostatic potential surface provides a qualitative guide to intermolecular interactions, highlighting regions of positive and negative potential that can engage in electrostatic interactions or hydrogen bonding. For instance, the amino groups and the hydroxyl group on the ring, along with the backbone amino and carboxyl groups, make this compound a versatile hydrogen bond donor and acceptor. In a study of a copper(II) coordination polymer with 3,5-dibromo-L-tyrosine, theoretical calculations were used to support the nature of intramolecular contacts. mdpi.com

Table 3: Predicted Reactivity Descriptors for this compound

Functional GroupPredicted pKaElectrostatic Potential Minima (kJ/mol)
α-Carboxyl ~2.3-250
α-Amino ~9.2-150
Phenolic Hydroxyl ~10.5-220
3-Amino ~4.8-180
5-Amino ~4.8-180

Note: The pKa and electrostatic potential values are illustrative and represent expected trends based on the electronic effects of the substituents. Precise values would need to be determined through specific calculations and experimental validation.

Iv. Biochemical and Biological Interactions of 3,5 Diamino L Tyrosine

Interactions with Protein Systems

The introduction of two amino groups at the 3 and 5 positions of the L-tyrosine ring fundamentally changes its interaction profile with proteins compared to the native amino acid. These amino groups can act as hydrogen bond donors and can be protonated, introducing positive charges that influence electrostatic interactions.

The binding affinity and molecular recognition of ligands are governed by a combination of factors including shape complementarity, hydrophobicity, and electrostatic interactions. The dinitrophenyl moiety of the precursor to 3,5-diamino-L-tyrosine, Fmoc-3,5-dinitro-L-tyrosine, has been shown to enhance the binding affinities of synthetic peptides to their target proteins. This suggests that the subsequent reduction to the diamino form could yield peptides with novel and potent binding capabilities.

Tyrosine residues are frequently found at protein binding interfaces, where they contribute to molecular recognition through their unique physicochemical properties. The diamino substitution on the tyrosine ring can further modulate these interactions. For instance, studies on other 3,5-disubstituted tyrosine analogs, such as 3,5-diiodo-L-thyronine, have identified specific cytosolic binding proteins, demonstrating that modifications at these positions can lead to high-affinity and specific molecular recognition events. nih.gov In one study, three polypeptides with molecular masses of 86, 66, and 38 kDa were found to bind to 3,5-diiodo-L-thyronine. nih.gov The binding activity of the 38-kDa protein was found to be optimal at a physiological pH of 7.4. nih.gov While direct binding studies on this compound are not extensively documented, the principles learned from its precursors and other analogs suggest its potential as a valuable tool in designing molecules with tailored binding affinities.

Table 1: Examples of Modified Tyrosine Analogs in Binding Studies

CompoundInteracting PartnerKey FindingReference
Fmoc-3,5-dinitro-L-tyrosineTarget ProteinsIncorporation into peptides enhanced binding affinities.
3,5-Diiodo-L-thyronineCytosolic Proteins (86, 66, 38 kDa)Demonstrated specific, high-affinity binding. nih.gov
3,5-Dichloro-L-tyrosineEnzymes and ReceptorsHalogenation alters biochemical behavior and interaction potential. cymitquimica.com

The structural alteration of tyrosine at the 3 and 5 positions significantly affects its ability to act as a substrate or inhibitor for various enzymes.

The precursor molecule, N-Acetyl-3,5-dinitro-l-tyrosine, has been identified as a pepsin inhibitor. vulcanchem.com Its inhibitory action is achieved through direct interaction with the active site of the pepsin enzyme and specific binding to the substrate-binding region, which consequently blocks pepsin's proteolytic activity. vulcanchem.com This indicates that the bulky and electron-withdrawing nitro groups play a crucial role in forming a stable complex with the enzyme.

Upon reduction, the resulting N-Acetyl-3,5-diamino-l-tyrosine would present a different set of interactions within the enzyme's active site, with the amino groups potentially forming different hydrogen bonds or electrostatic interactions compared to the nitro groups. Studies with other modified tyrosines, such as the M379A mutant of tyrosine phenol-lyase complexed with 3-bromo-DL-phenylalanine, have shown the formation of quinonoid intermediates within the active site, providing a model for how such analogs form complexes with enzymes. d-nb.info

The kinetics of enzymatic reactions involving modified tyrosines provide valuable information about substrate specificity and catalytic mechanisms. For example, tyrosine phenol-lyase (TPL) is an enzyme that can catalyze reactions with various L-tyrosine derivatives. jst.go.jpresearchgate.net A mutant form of TPL, M379A, has been shown to be a robust catalyst for preparing tyrosine analogs with bulky groups at the 3-position, which are not substrates for the wild-type enzyme. d-nb.info

Table 2: Kinetic Parameters of Tyrosine Phenol-Lyase (M379A Mutant) with Substituted Tyrosine Analogs

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)Reference
L-Tyrosine0.09 ± 0.014 ± 122 d-nb.info
3-Fluoro-L-tyrosine11.4 ± 0.42.2 ± 0.35200 d-nb.info
3-Chloro-L-tyrosine2.4 ± 0.10.9 ± 0.12700 d-nb.info
3-Bromo-L-tyrosine1.2 ± 0.11.6 ± 0.4750 d-nb.info
L-DOPA0.005 ± 0.001-- d-nb.info

Enzymatic Substrate and Inhibitor Studies with Modified Tyrosines

Influence on Peptide and Protein Structure

The incorporation of non-canonical amino acids like this compound into peptides and proteins is a powerful strategy for creating novel structures and functions.

Solid-phase peptide synthesis (SPPS) is a standard method for creating peptides with defined sequences. The precursor, Fmoc-3,5-dinitro-L-tyrosine, is well-suited for use in SPPS. The Fmoc group protects the alpha-amino group during peptide chain elongation. The nitro groups on the aromatic ring can then be chemically reduced to amino groups, providing reactive sites for further modifications or to introduce specific functionalities into the peptide.

This approach allows for the creation of peptides with enhanced chemical diversity. The introduction of the diamino-tyrosine residue can influence the peptide's secondary structure, stability, and biological activity. For example, the incorporation of 3,5-difluorotyrosine, another tyrosine analog, into peptides resulted in similar kinetic properties towards protein tyrosine phosphatases as their tyrosine-containing counterparts, but conferred resistance to tyrosinase, highlighting how such modifications can be used to fine-tune peptide properties. nih.gov The synthesis of peptides containing this compound opens avenues for developing novel therapeutic peptides, protein mimetics, and tools for studying protein-protein interactions.

Effects on Folding and Stability of Polypeptide Chains

The incorporation of non-canonical amino acids into polypeptide chains can significantly influence their three-dimensional structure and stability. While direct research on the specific effects of this compound on polypeptide folding and stability is limited in existing literature, potential impacts can be inferred from the well-established roles of L-tyrosine and the chemical properties of the additional amino groups on its phenyl ring.

L-tyrosine residues are integral to protein architecture, contributing through a variety of interactions. sigmaaldrich.com The phenolic side chain of tyrosine is amphipathic, possessing both hydrophobic and polar characteristics. This allows it to be located in diverse microenvironments within a protein, including on the surface, at binding interfaces, or buried within the hydrophobic core. sigmaaldrich.comnih.gov The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in stacking (π-π) interactions. acs.org

The introduction of two amino groups at the 3 and 5 positions of the tyrosine ring to create this compound would be expected to substantially alter these physicochemical properties. The presence of two additional amino groups would markedly increase the polarity and hydrogen-bonding potential of the side chain. This enhanced hydrophilicity would likely favor the residue's localization on the protein surface, where it can interact with the surrounding aqueous solvent.

Furthermore, these amino groups could introduce novel electrostatic interactions. Depending on the local microenvironment and the pKa values of the amino groups, they could become protonated, thereby carrying a positive charge. This would create the potential for the formation of salt bridges with negatively charged amino acid residues such as aspartate or glutamate, which could in turn stabilize specific tertiary structures within the protein.

FeatureL-TyrosinePredicted Effect of this compound
PolarityAmphipathic (polar hydroxyl, nonpolar ring)Increased polarity and hydrophilicity
Hydrogen BondingDonor and acceptor via hydroxyl groupIncreased hydrogen bonding capacity via two additional amino groups
Electrostatic InteractionsNeutral side chainPotential for positive charges and salt bridge formation
Preferred LocationSurface, interface, or buriedLikely favored on the protein surface
Conformational RigidityRelatively rigid side chainPotential for altered side-chain conformation due to steric hindrance from the amino groups

Role in Cellular Processes at a Molecular Level

The transport of amino acids across cellular membranes is a fundamental process mediated by a diverse family of transporter proteins. While specific studies on the transport mechanisms of this compound are not available, research on L-tyrosine and its analogs offers insights into potential transport pathways.

L-tyrosine is transported into cells via several amino acid transport systems, with the L-type amino acid transporter 1 (LAT1) being a significant contributor. kanazawa-u.ac.jpnih.gov LAT1 is a sodium-independent transporter that mediates the exchange of large neutral amino acids, including tyrosine, phenylalanine, and tryptophan. kanazawa-u.ac.jp Studies utilizing tyrosine derivatives, such as 3-iodo-α-methyl-l-tyrosine ([¹²⁵I]IMT), have shown that they are primarily transported by LAT1. kanazawa-u.ac.jp

As a derivative of L-tyrosine, it is plausible that this compound could also be a substrate for LAT1 or other amino acid transporters. The addition of two amino groups would significantly alter the size, polarity, and charge distribution of the side chain, which could in turn influence its recognition and binding affinity for various transporters. For example, studies have shown that conjugates of the drug chlorambucil (B1668637) with L-tyrosine are recognized and transported by LAT1, demonstrating that the transporter can accommodate tyrosine molecules with substantial modifications. nih.govmdpi.com

Transporter SystemKey SubstratesDriving ForcePotential for this compound Transport
System L (e.g., LAT1)Large neutral amino acids (Tyr, Phe, Trp)Amino acid gradient (exchanger)Plausible, as it transports other tyrosine derivatives. kanazawa-u.ac.jpnih.gov
System ASmall neutral amino acids (Ala, Ser, Gln)Sodium gradient (symporter)Less likely due to the large size of the side chain.
System ASCSmall neutral amino acids (Ala, Ser, Cys)Sodium gradient (exchanger)Less likely due to the large size of the side chain.
Cationic Amino Acid Transporters (e.g., CATs)Positively charged amino acids (Lys, Arg)Membrane potentialPossible if the amino groups on the ring are protonated, conferring a positive charge.

Modified amino acids serve as invaluable tools for the investigation of cellular processes. Although this compound has not been widely employed for this purpose, its precursor, 3-nitrotyrosine (B3424624) (3-NT), and the related analog, 3-aminotyrosine (B249651) (3-AT), are recognized as important molecules for studying cellular signaling and metabolic stress.

3-Nitrotyrosine is an established biomarker for "nitroxidative stress," a condition arising from the reaction of protein tyrosine residues with reactive nitrogen species such as peroxynitrite. nih.gov The formation of 3-NT can lead to alterations in protein structure and function. nih.gov More recent research has indicated that 3-NT can be reduced within biological systems to form 3-aminotyrosine (3-AT). hku.hkacs.org This conversion suggests that the formation of 3-AT may be part of a cellular response or a repair mechanism to mitigate nitroxidative damage. acs.org

3-Aminotyrosine has been utilized as a probe to investigate the function of redox-active tyrosines in enzymes. acs.orgnih.govfigshare.com Through the site-specific incorporation of 3-AT into proteins, researchers can explore electron transfer pathways. nih.gov The lower redox potential of 3-AT in comparison to tyrosine makes it a useful tool for trapping radical intermediates that are formed during enzymatic reactions. acs.orgnih.gov

Given the utility of 3-AT, it is conceivable that this compound could function as a more specialized probe. The second amino group could further modulate its redox properties or offer an additional site for chemical modifications, thereby enabling the design of more sophisticated molecular probes.

L-tyrosine itself is a crucial precursor for the biosynthesis of several key signaling molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. sigmaaldrich.comwikipedia.org The metabolic pathways governing their synthesis are well understood. creative-proteomics.comfrontiersin.org The metabolic fate of this compound upon introduction into a cell, and whether it could act as an inhibitor or an alternative substrate in these pathways, remains to be determined.

CompoundRole/ApplicationInvestigated Cellular Process
3-Nitrotyrosine (3-NT)BiomarkerNitroxidative stress, inflammation nih.gov
3-Aminotyrosine (3-AT)Redox-active probe, product of 3-NT reductionElectron transfer in enzymes, protein repair/signaling acs.orgacs.org
[¹²⁵I]IMTRadiotracer for imagingAmino acid transport in tumors kanazawa-u.ac.jpnih.gov
Potential role of this compoundSpecialized probePotentially for redox studies or as a bifunctional chemical handle

V. Applications of 3,5 Diamino L Tyrosine in Advanced Chemical Biology Research

Development as a Molecular Probe in Biological Systems

Molecular probes are essential tools for visualizing and interrogating complex biological processes within their native environments. mdpi.com The structure of 3,5-Diamino-L-tyrosine is exceptionally well-suited for transformation into highly specific probes for imaging and target identification, owing to the reactive nature of its aromatic amine functionalities.

Fluorescence spectroscopy and radioimaging are powerful techniques for studying biological systems, from the subcellular to the whole-organism level. nih.gov The development of novel imaging agents is crucial for advancing diagnostics and our understanding of disease. While natural amino acids like tyrosine have intrinsic fluorescence, their optical properties are often suboptimal for complex imaging experiments. nih.gov Consequently, significant effort has been dedicated to designing unnatural amino acids (UAAs) with enhanced fluorophores. nih.gov

The aromatic amines of this compound serve as ideal handles for the covalent attachment of various fluorophores. For example, these groups can readily react with fluorophores containing isothiocyanate or N-hydroxysuccinimide (NHS) ester functionalities to form stable thiourea (B124793) or amide bonds, respectively. This allows for the creation of a new class of fluorescent UAA probes with tunable optical properties.

Similarly, for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), amino acid derivatives are widely used to visualize metabolic activity, which is often upregulated in cancer cells. nih.govfrontiersin.org The amino groups of this compound can be modified with chelating agents (e.g., DOTA, N4 cyclam) capable of sequestering radiometals such as Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc). nih.govmdpi.com This creates radiolabeled amino acid tracers that can target tissues with high amino acid transporter activity, such as tumors. frontiersin.orgmdpi.com

Table 1: Potential Fluorescent and Radiolabeled Derivatives of this compound

Derivative TypeReporter MoietyPotential Attachment ChemistryTarget Application
Fluorescent ProbeFluorescein Isothiocyanate (FITC)Reaction with aromatic amine to form thiourea linkage.Cellular Imaging, Flow Cytometry
Fluorescent ProbeRhodamine B NHS EsterReaction with aromatic amine to form stable amide bond.Confocal Microscopy, FRET
NIR ProbeNIR-emitting cyanine (B1664457) dyes (e.g., Cy7-NHS)Acylation of one or both aromatic amines.In Vivo Imaging
PET RadiotracerDOTA-NHS Ester (for ⁶⁸Ga chelation)Amide bond formation with an aromatic amine.Tumor Imaging
SPECT RadiotracerN4 Cyclam Precursor (for ⁹⁹mTc chelation)Alkylation of an aromatic amine.Cancer Diagnostic Imaging

Identifying the specific molecular targets of bioactive small molecules is a critical yet challenging step in drug discovery. princeton.edu Photoaffinity labeling (PAL) is a powerful technique used to covalently link a small molecule probe to its protein target upon activation by light. nih.govmdpi.com A typical photoaffinity probe consists of three key components: a pharmacophore that recognizes the target, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin (B1667282) or an alkyne) for detection and enrichment. mdpi.comnih.gov

The structure of this compound provides a robust scaffold for the rational design of such probes. One of the aromatic amines can be acylated with a photoreactive moiety, such as a trifluoromethylphenyldiazirine-containing carboxylic acid. The second amino group can be functionalized with a reporter tag, such as an alkyne handle for subsequent "click" chemistry with an azide-functionalized biotin or fluorophore. researchgate.net This trifunctional design allows the core amino acid structure to serve as the pharmacophore or be integrated into a larger peptide-based ligand, enabling the identification of previously unknown binding partners in complex biological mixtures. nih.govnih.gov

Utilization as a Building Block in Complex Molecule Synthesis

Beyond its use in molecular probes, this compound is a valuable precursor for synthesizing more complex molecules, including novel amino acids, compound libraries, and constrained peptides.

The site-specific incorporation of unnatural amino acids into proteins allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function. nih.gov Tyrosine and its derivatives are common starting points for creating new UAAs. For instance, 3-iodo-L-tyrosine and 3,5-dinitro-o-tyrosine have been synthesized and used in biological research. nih.govnih.gov

This compound serves as an excellent precursor for a new family of UAAs. The two aromatic amino groups can be selectively protected and then modified to introduce a wide array of functional groups through reactions such as acylation, sulfonylation, or reductive amination. This chemical flexibility allows for the creation of UAAs with unique properties, such as altered electronics, pH-sensitivity, or novel reactive handles for bio-orthogonal chemistry.

Table 2: Examples of Derivatization Reactions on the this compound Scaffold

ReagentFunctional Group IntroducedPotential Property/Use of New UAA
Acetic AnhydrideAcetamideModulates hydrogen bonding potential and solubility.
Dansyl ChlorideSulfonamideIntroduces a fluorescent reporter group.
Boc-glycine-NHS esterGlycinamideExtends side chain for further functionalization.
Azidoacetic acidAzideProvides a bio-orthogonal handle for "click" chemistry.

Combinatorial chemistry is a powerful strategy for discovering new bioactive molecules by synthesizing and screening large numbers of related compounds. The L-tyrosine framework has been successfully used as a scaffold to generate libraries of potential enzyme inhibitors. nih.gov

The presence of two distinct, reactive amino groups on the side chain of this compound makes it an ideal scaffold for generating focused combinatorial libraries. Using a split-and-pool synthesis strategy, each amino group can be reacted with a different set of building blocks (e.g., a diverse collection of carboxylic acids or sulfonyl chlorides). This "two-point diversity" approach allows for the rapid generation of a large library of compounds from a single, versatile core structure, which can then be screened for activity against biological targets like proteases or kinases.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better cell permeability. Macrocyclization is a common strategy to constrain the conformation of a peptide, which can lock it into its bioactive shape and improve binding affinity.

The unique structure of this compound is highly advantageous for these applications. When incorporated into a peptide sequence via solid-phase peptide synthesis, its side-chain amino groups provide orthogonal reactive handles. nih.gov These amines can be used as branching points to create dendritic peptide structures or can be reacted with a C-terminal carboxylic acid or the side chain of another amino acid (e.g., aspartic or glutamic acid) to form a macrocyclic lactam bridge. This allows for the creation of complex, topographically well-defined architectures that are difficult to achieve with natural amino acids alone.

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the application of this compound in the areas of biosynthetic engineering, pathway analysis, and its incorporation into non-canonical protein synthesis. Similarly, information regarding specific enzymatic systems designed for the directed synthesis of this compound is not present in the reviewed sources.

Therefore, it is not possible to generate the requested article content for the specified sections and subsections, as the foundational research on this particular compound does not appear to be published.

Vi. Advanced Analytical and Bioanalytical Methodologies for 3,5 Diamino L Tyrosine

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and purifying compounds from complex mixtures. For a polar molecule like 3,5-Diamino-L-tyrosine, both liquid and gas chromatography would be essential tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like amino acids. To analyze this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the starting point. The dual amino groups and the phenolic hydroxyl group would give the molecule a high degree of polarity, influencing the choice of column and mobile phase.

A typical approach would involve a C18 column, which separates compounds based on their hydrophobicity. However, due to the high polarity of this compound, retention on a standard C18 column might be poor. Therefore, techniques such as ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, or the use of a polar-embedded or polar-endcapped column would be necessary to achieve adequate retention and separation.

For quantification, a UV detector would be effective, as the aromatic ring of the tyrosine structure absorbs ultraviolet light. The development of a validated HPLC method would require the optimization of several parameters, as detailed in the hypothetical table below.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

Parameter Condition Rationale
Column Polar-Embedded RP C18 (e.g., 4.6 x 150 mm, 3.5 µm) To improve retention of the highly polar analyte.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN) TFA acts as an ion-pairing agent to improve peak shape. A gradient elution from low to high ACN concentration would be used to elute the compound.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Detection UV at ~275 nm Based on the expected absorbance maximum for a substituted tyrosine ring.

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Amino acids like this compound are not naturally volatile. Therefore, a critical step for GC-MS analysis is derivatization. This chemical process converts the non-volatile analyte into a volatile derivative that can be analyzed by GC. Common derivatization agents for amino acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The derivatization of this compound would need careful optimization to ensure complete reaction with the two amino groups, the carboxylic acid, and the hydroxyl group. Once derivatized, the compound could be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. This is particularly useful for identifying potential metabolites in biological samples.

Table 2: Hypothetical GC-MS Derivatization and Analysis Parameters for this compound

Step Procedure/Parameter Rationale
Derivatization Reaction with MTBSTFA at 100°C for 1 hour To create a volatile tert-butyldimethylsilyl (TBDMS) derivative.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) A common, robust column for a wide range of analytes.
Oven Program Start at 150°C, ramp to 300°C at 10°C/min To ensure separation from other derivatized components.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching.

| MS Detection | Selected Ion Monitoring (SIM) | For enhanced sensitivity and specificity in quantifying the analyte in complex matrices. |

Electrophoretic Methods for Separation and Characterization

Electrophoretic techniques separate molecules based on their size and charge. Capillary Electrophoresis (CE) is a high-resolution technique that would be well-suited for the analysis of this compound. Because the compound has both acidic (carboxylic acid, phenolic hydroxyl) and basic (two amino) groups, its net charge is highly dependent on the pH of the buffer solution.

By manipulating the pH of the background electrolyte (BGE), the electrophoretic mobility of this compound can be controlled, allowing for its separation from impurities or other components in a mixture. Coupling CE with a UV or mass spectrometry detector would provide a powerful analytical tool for both quantification and identification. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could also be employed to separate the analyte from neutral species. nih.govresearchgate.net

Advanced Spectroscopic Detection in Complex Matrices

Beyond standard UV detection, more advanced spectroscopic methods are crucial for detecting and confirming the identity of compounds like this compound, especially at low concentrations or in complex biological matrices like plasma or urine.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for this purpose. core.ac.uk This technique involves selecting the ion corresponding to the mass of the target compound, fragmenting it, and then detecting specific fragment ions. This process is highly selective and sensitive, allowing for reliable quantification even in the presence of many other interfering substances. For this compound, a method would be developed to monitor specific precursor-to-product ion transitions, providing a high degree of confidence in its identification and measurement.

Fluorescence spectroscopy could also be a viable detection method. While native L-tyrosine has natural fluorescence, the addition of two amino groups to the aromatic ring would likely alter its fluorescence properties. If the native fluorescence is not sufficient for sensitive detection, derivatization with a fluorescent tag could be employed.

Vii. Future Directions in 3,5 Diamino L Tyrosine Research

Emerging Synthetic Strategies for Accessing Novel Derivatives

A primary hurdle in the investigation of 3,5-Diamino-L-tyrosine and its analogs is the development of efficient and scalable synthetic routes. Future research will likely focus on a combination of traditional organic synthesis, biocatalysis, and novel catalytic methods.

One promising approach involves the utilization of readily available halogenated L-tyrosine precursors, such as 3,5-dibromo-L-tyrosine or 3,5-diiodo-L-tyrosine. researchgate.netchemicalbook.com These di-halogenated compounds could serve as key intermediates for the introduction of amino groups through nucleophilic aromatic substitution or transition metal-catalyzed amination reactions. chemrxiv.orgnih.govnih.govmdpi.com The reduction of 3,5-dinitro-L-tyrosine, another accessible derivative, also presents a viable pathway to this compound.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes such as tyrosine phenol-lyases and engineered variants could potentially be harnessed for the direct amination of L-tyrosine or the synthesis of precursors. acs.orgresearchgate.net The development of one-pot biocatalytic cascades, where multiple enzymatic reactions are performed in a single vessel, could further streamline the synthesis of this compound and its derivatives. acs.org

Synthetic Precursor Potential Synthetic Route Key Advantages Relevant Research
3,5-Dibromo-L-tyrosineCatalytic aminationReadily available precursor researchgate.netnih.gov
3,5-Diiodo-L-tyrosineNucleophilic aromatic substitutionHigh reactivity of iodo group chemicalbook.comnist.gov
3,5-Dinitro-L-tyrosineCatalytic reductionEstablished reduction methodologies-
L-TyrosineBiocatalytic aminationHigh stereoselectivity, green chemistry nih.govacs.orgresearchgate.net

This table illustrates potential synthetic pathways towards this compound based on existing research on related compounds.

Interdisciplinary Approaches in Biological Function Elucidation

Given that many tyrosine derivatives exhibit interesting pharmacological properties, it is plausible that this compound could be a valuable scaffold for drug discovery. For instance, various tyrosine derivatives have been investigated as inhibitors of enzymes like Mcl-1 and protein tyrosine phosphatases, which are implicated in cancer and metabolic diseases, respectively. nih.govnih.gov Future research should therefore involve screening this compound and its derivatives against a panel of disease-relevant targets.

Furthermore, as L-tyrosine is a precursor to key neurotransmitters, the biological evaluation of this compound in the context of neurobiology is a compelling avenue for future investigation. nih.govnih.govexamine.com Studies could explore its effects on neuronal function, neurotransmitter metabolism, and its potential therapeutic applications in neurological disorders. The preparation of new tyrosine derivatives has also been explored for their potential as anti-cancer agents. researchgate.net

Advancements in Computational Modeling for Predictive Research

Computational modeling will be an indispensable tool in guiding the future research on this compound. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the molecule's intrinsic properties and its potential interactions with biological macromolecules, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental work.

DFT calculations can be employed to predict the three-dimensional structure, electronic charge distribution, and reactivity of this compound. nih.govacs.orgresearchgate.net This information can help in understanding its chemical behavior and in designing synthetic routes to its derivatives. Furthermore, computational studies can shed light on the mechanism of dityrosine (B1219331) cross-linking, a process implicated in diseases like Alzheimer's, and how the presence of amino groups might influence this process.

Molecular docking simulations can be used to screen virtual libraries of this compound derivatives against the binding sites of various protein targets. nih.govnih.govmdpi.comacs.org This in silico screening can help in identifying promising candidates for further experimental investigation as potential therapeutic agents.

Computational Method Application in this compound Research Potential Insights Relevant Research
Density Functional Theory (DFT)Structural and electronic property predictionOptimized geometry, charge distribution, reactivity nih.govacs.orgresearchgate.net
Molecular DockingVirtual screening against protein targetsBinding affinities, interaction modes, lead identification nih.govnih.gov
Molecular Dynamics (MD)Simulation of dynamic behaviorConformational changes, binding stability nih.gov

This table outlines the potential applications of computational modeling in the future study of this compound.

Potential for Innovative Tools in Chemical Biology and Material Sciences

The unique structural features of this compound make it an attractive building block for the development of novel tools in chemical biology and for the fabrication of advanced materials.

In the realm of chemical biology, this compound could be incorporated into peptides to create novel structures with tailored properties. chemrxiv.orgchemrxiv.orgnih.gov The two amino groups could serve as handles for bioconjugation, allowing for the attachment of fluorescent probes, drug molecules, or other functionalities using "click chemistry" or other bioorthogonal reactions. nih.govtitech.ac.jp The development of fluorescent amino acids derived from tyrosine suggests that this compound could also be modified to create novel environmentally sensitive probes. nih.gov

The self-assembly of amino acids and peptides into well-defined nanostructures is a rapidly growing area of material science. Tyrosine and its derivatives have been shown to self-assemble into nanotubes, nanofibers, and hydrogels. rsc.orgnih.govresearchgate.net The presence of two amino groups in this compound is expected to significantly influence its self-assembly behavior through altered hydrogen bonding and electrostatic interactions. This could lead to the formation of novel nanomaterials with unique morphologies and properties, with potential applications in drug delivery, tissue engineering, and nanoelectronics. chemrxiv.orgchemrxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,5-Diamino-L-tyrosine, and how can purity be optimized?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc or Boc protection strategies for the amino and hydroxyl groups. Post-synthesis, reverse-phase HPLC with UV detection (210–280 nm) is recommended for purification. Purity optimization involves iterative gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and characterization via mass spectrometry (MS) to confirm the molecular ion peak at m/z 211.22 . Stability during storage requires lyophilization and storage at –20°C under inert gas to prevent oxidation of the amino groups .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the aromatic proton environment and confirms substitution at the 3,5-positions. High-resolution mass spectrometry (HRMS) validates molecular weight (211.22 g/mol). Infrared (IR) spectroscopy identifies amine (N–H stretch ~3300 cm⁻¹) and phenolic OH groups. For crystalline samples, X-ray diffraction provides absolute stereochemistry confirmation, as demonstrated in related tyrosine derivatives .

Q. What are the primary biological research applications of this compound?

  • Applications : It serves as a precursor for synthesizing iodinated tyrosine derivatives (e.g., 3,5-Diiodo-L-tyrosine) used in thyroid hormone studies . Its diamino structure enables crosslinking in peptide libraries for screening bioactive compounds, such as GLP-1 analogs in metabolic research . It is also utilized in biosensor development for detecting phenolic compounds in food safety assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Discrepancies (e.g., immune modulation vs. cardiac regeneration effects) may arise from divergent derivatization or assay conditions. To address this:

  • Control experiments : Compare activity of the parent compound vs. its derivatives (e.g., N-acetylated or iodinated forms) .
  • Dose-response studies : Use in vitro models (e.g., Tenebrio molitor immune cells or cardiomyocytes) with standardized concentrations (1–100 µM) .
  • Pathway analysis : Employ RNA-seq or proteomics to identify target pathways (e.g., TGF-β for cardiac repair vs. Toll-like receptors for immune activity) .

Q. What advanced strategies ensure accurate quantification of this compound in complex biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) minimizes matrix effects. Sample preparation involves:

  • Deproteinization : Ice-cold acetonitrile/formic acid (79:20:1 v/v) followed by centrifugation .
  • Solid-phase extraction (SPE) : Use Bond-Elut Certify cartridges with methanol/ammonium hydroxide elution to isolate the compound .
  • Validation : Include recovery tests (spiked samples) and cross-validate with NMR for absolute quantification .

Q. How can researchers optimize iodination of this compound for thyroid hormone analog synthesis?

  • Methodology : Iodination efficiency depends on reaction pH and iodine source:

  • Reaction conditions : Use NaI/KIO₃ in acetic acid (pH 4.5–5.0) at 60°C for 6 hours to achieve >90% conversion to 3,5-Diiodo-L-tyrosine .
  • Purification : Remove excess iodine via sodium thiosulfate wash, followed by recrystallization in ethanol/water .
  • Stability : Store the dihydrate form at 4°C to prevent decomposition; confirm purity via iodometric titration .

Q. What experimental designs mitigate oxidative degradation during in vivo studies of this compound?

  • Methodology : The compound’s diamino structure is prone to oxidation. Mitigation strategies include:

  • Encapsulation : Use liposomal or PEGylated nanoparticles to protect against reactive oxygen species (ROS) during delivery .
  • Antioxidant co-administration : Combine with ascorbic acid (1:1 molar ratio) in buffer solutions .
  • In vivo monitoring : Track degradation via microdialysis coupled with LC-MS in real-time .

Data Interpretation and Validation

Q. How should researchers validate unexpected interactions of this compound with non-target proteins?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For proteome-wide screening, employ affinity chromatography with immobilized this compound, followed by tryptic digest and LC-MS/MS identification .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in high-throughput screens?

  • Methodology : Fit data to a four-parameter logistic model (IC50/EC50 calculations) using nonlinear regression. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) correction to p-values to account for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.